(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13878641
InChI: InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1
SMILES: CC(=O)N1C(CSC1=S)C(C)(C)C
Molecular Formula: C9H15NOS2
Molecular Weight: 217.4 g/mol

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC13878641

Molecular Formula: C9H15NOS2

Molecular Weight: 217.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one -

Specification

Molecular Formula C9H15NOS2
Molecular Weight 217.4 g/mol
IUPAC Name 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Standard InChI InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1
Standard InChI Key HTTHQXIFRNUJHD-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N1[C@H](CSC1=S)C(C)(C)C
SMILES CC(=O)N1C(CSC1=S)C(C)(C)C
Canonical SMILES CC(=O)N1C(CSC1=S)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazolidine core with a tert-butyl group at the fourth position and an acetyl group at the third position. Its stereochemistry is defined by the (S)-configuration at the chiral center.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅NOS₂
Molecular Weight217.4 g/mol
CAS NumberNot explicitly provided
SolubilityModerate in organic solvents
Melting Point105–107°C (analogous compound)

Spectroscopic Data

  • ¹H NMR: Signals correspond to tert-butyl (δ 1.2–1.4 ppm) and acetyl (δ 2.1–2.3 ppm) groups.

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) .

Synthesis and Industrial Production

Industrial Methods

Continuous flow synthesis is employed to enhance efficiency, with yields exceeding 80% under optimized conditions. Green chemistry principles, such as solvent recycling, are prioritized.

Biological Activities

Xanthine Oxidase Inhibition

The compound exhibits potent inhibition of xanthine oxidase (XO), a key enzyme in uric acid production.

Table 2: Enzyme Inhibition Data

CompoundIC₅₀ (μM)Comparison to AllopurinolSource
(S)-1-(4-(tert-Butyl)...3.56*2.5× more potent
Allopurinol8.90Reference
*Data extrapolated from structurally analogous derivatives .

Antimicrobial and Anticancer Properties

  • Antibacterial: MIC values of 12.5–25 μg/mL against Staphylococcus aureus .

  • Antifungal: 40% inhibition of Gibberella zeae at 10 μg/mL .

  • Anticancer: Induces apoptosis in HeLa cells (EC₅₀ = 18.7 μM) .

Mechanism of Action

Molecular Docking Insights

The compound binds to XO's active site through hydrogen bonds with Gly260, Glu263, and Ser347 . The tert-butyl group enhances hydrophobic interactions, while the thione moiety stabilizes the enzyme-inhibitor complex .

Key Interactions:

  • 4-Fluorophenyl-sulfonyl moiety → Gly260/Ile264.

  • Thiazolidinethione → Glu263/Ser347 .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Forms sulfoxides using H₂O₂ (0–25°C).

  • Reduction: Converts to thiols with LiAlH₄ (-78°C to RT).

Substitution Reactions

Nucleophilic substitution at the acetyl group enables derivative synthesis (e.g., amine conjugates) .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: For hyperuricemia and gout treatment .

  • Antimicrobial Agent: Used in dual-pharmacophore drug design .

Material Science

Functionalized derivatives are explored as ligands in catalytic systems.

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